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Compound of Interest

Compound Name: Foslinanib

Cat. No.: B607536 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Foslinanib's performance against other TRAP1 inhibitors, supported

by available experimental data. The information is presented to aid in the evaluation and

consideration of this novel anti-cancer agent.

Foslinanib (CVM-1118) is an investigational, orally bioavailable small molecule inhibitor of the

mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein

1).[1] Its active metabolite, CVM-1125, has demonstrated potent anti-cancer activity in

preclinical studies.[1] TRAP1 is a key regulator of mitochondrial homeostasis and is

overexpressed in various cancers, making it an attractive target for therapeutic intervention.[1]

[2] This guide compares the efficacy of Foslinanib to other notable TRAP1 inhibitors, including

Gamitrinib and KU-32, based on publicly available data.

Mechanism of Action: A Shared Target, Diverse
Approaches
TRAP1 inhibitors primarily function by interfering with the protein's ATP-binding pocket, leading

to its inactivation. This disruption of TRAP1's chaperone function results in mitochondrial

dysfunction, increased oxidative stress, and ultimately, apoptosis in cancer cells.

Foslinanib (CVM-1118), and its active metabolite CVM-1125, induce cancer cell death by

reducing TRAP1 protein levels, which in turn leads to mitochondrial apoptosis, suppression of

tumor cell growth, and inhibition of vasculogenic mimicry.[1][3]
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Gamitrinib, a mitochondria-targeted Hsp90 inhibitor, also inhibits TRAP1.[2][4] Its mechanism

involves the induction of acute mitochondrial dysfunction and apoptosis.[2]

KU-32 is another novobiocin-based Hsp90 inhibitor that has shown protective effects in

neuronal cells and is being investigated for its anti-cancer properties.[5]

In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following tables summarize the available IC50 data for Foslinanib (CVM-1125) and Gamitrinib

in various cancer cell lines. It is important to note that these values are derived from different

studies and direct head-to-head comparisons under identical experimental conditions are

limited.

Table 1: In Vitro Efficacy of Foslinanib (CVM-1125)

Cell Line Cancer Type IC50 (nM) Reference

Various
Panel of 9 human

cancer cell lines
< 50 [1]

HT-29 Colon Cancer

Induces G2/M arrest

and apoptosis at 100

nM and 300 nM

[1]

Table 2: In Vitro Efficacy of Gamitrinib

Cell Line Cancer Type IC50 (µM) Reference

Various
Panel of 17 glioma

cell lines
Median: 2.46 [6]

MIO-M1

Müller Cells (in vitro

model for ischemic

retinopathy)

~3 (for HIF1α

degradation)
[7]

Binding Affinity to TRAP1
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The dissociation constant (Kd) is a measure of the binding affinity between a ligand (inhibitor)

and its target protein. A lower Kd value indicates a stronger binding affinity.

Inhibitor
Dissociation Constant (Kd)
for TRAP1

Reference

CVM-1125 6.7 x 10-8 M [1]

The available data suggests that Foslinanib's active metabolite, CVM-1125, exhibits potent

anti-proliferative activity in the nanomolar range and a strong binding affinity for TRAP1.

Gamitrinib also demonstrates efficacy, with IC50 values in the micromolar range. A direct

comparison of binding affinities for Gamitrinib and KU-32 to TRAP1 was not readily available in

the searched literature.

In Vivo Efficacy
In vivo studies in animal models provide crucial insights into a drug's therapeutic potential.

Foslinanib (CVM-1118) has been shown to inhibit the formation of vasculogenic mimicry in

vivo.[1]

Gamitrinib has demonstrated the ability to inhibit the growth of established human leukemia,

breast, and lung xenograft tumors in mice.[8]

Quantitative, directly comparative in vivo studies between Foslinanib and other TRAP1

inhibitors were not found in the reviewed literature.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams

are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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